5-Bromo-1-t-butyl-6,7-difluorobenzimidazole
Overview
Description
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole is a chemical compound with the molecular formula C11H11BrF2N2 and a molecular weight of 289.12 g/mol . It is a benzimidazole derivative characterized by the presence of bromine, tert-butyl, and difluoro substituents on the benzimidazole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole typically involves the bromination of 1-t-butyl-6,7-difluorobenzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole involves its interaction with specific molecular targets and pathways. The bromine and difluoro substituents on the benzimidazole ring can influence the compound’s reactivity and binding affinity to target molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole is unique due to the presence of both bromine and difluoro substituents on the benzimidazole ring. This combination of substituents can enhance the compound’s reactivity and specificity in various chemical reactions and applications .
Properties
IUPAC Name |
5-bromo-1-tert-butyl-6,7-difluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2/c1-11(2,3)16-5-15-7-4-6(12)8(13)9(14)10(7)16/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRTWXIBWGNBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=CC(=C(C(=C21)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742996 | |
Record name | 5-Bromo-1-tert-butyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-11-6 | |
Record name | 1H-Benzimidazole, 5-bromo-1-(1,1-dimethylethyl)-6,7-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-tert-butyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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